1,2-Bis(3,5-dioxopiperazin-1-yl)ethane

説明

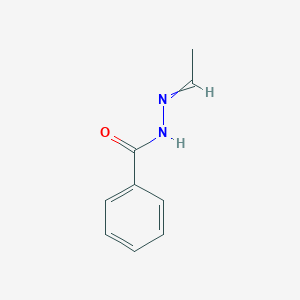

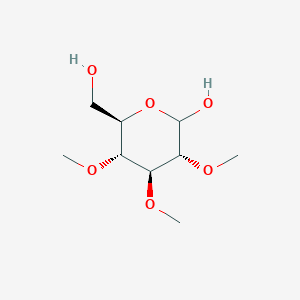

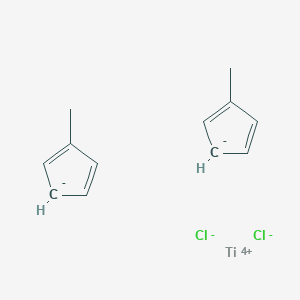

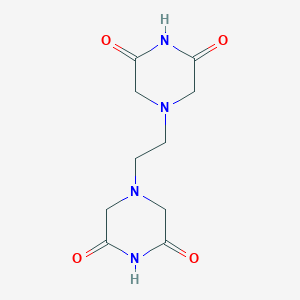

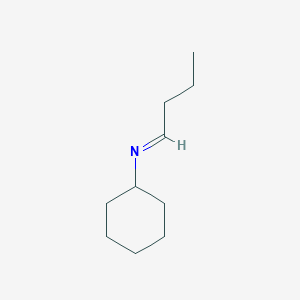

1,2-Bis(3,5-dioxopiperazin-1-yl)ethane is a chemical compound with the linear formula C10H14N4O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane is represented by the linear formula C10H14N4O4 . It has a molecular weight of 254.247 .科学的研究の応用

Ethyliminum in Industrial and Medical Fields

Ethyliminum, also known as monoethylamine or MEA, is a simple yet fascinating chemical compound that is primarily used in the industrial and medical fields . It is a member of the class of compounds known as alkylamines and it exhibits unique properties that make it particularly valuable in various applications .

Ethyliminum in Pharmaceutical Industry

Ethyliminum is an important raw material in the production of various chemical compounds. It is used as a building block in the pharmaceutical industry for synthesizing drugs such as procainamide and ranitidine .

Ethyliminum in Textile Industry

Ethyliminum serves as a useful pH regulator in the textile industry . It is also used as a solvent and acid gas scrubber in various industrial processes .

Ethyliminum in Scientific Research

In the realm of scientific research, ethyliminum has found numerous applications. In chemistry laboratories, it is used as a base during synthesis and for pH adjustments . Its simple structure makes it an ideal candidate for use in a variety of research experiments aimed at understanding more complex chemical behaviors .

1,2-Bis(3,5-dioxopiperazin-1-yl)ethane in Cancer Research

1,2-Bis(3,5-dioxopiperazin-1-yl)ethane, also known as ICRF-187, has been used in cancer research. It has been found to inhibit metastases at doses that do not influence the growth of the primary implant . This suggests that its antimitotic action does not contribute directly to its antimetastatic effect .

1,2-Bis(3,5-dioxopiperazin-1-yl)ethane in Platelet Behavior and Thrombogenesis

This compound has been investigated for its effects on platelet behavior and thrombogenesis . It was found to inhibit the formation of platelet thrombi in blood vessels, suggesting a potential role in the treatment or prevention of thrombotic diseases .

Icrf-154 in Plasma Heating

Icrf-154, or Ion Cyclotron Resonance Frequency, is used in fusion devices for heating plasmas . It enables the deposit of power directly on ions in the core, significantly enhancing the fast ion population together with fusion reaction products .

Icrf-154 in Magnetic Confinement Fusion Experiments

Icrf-154 has been used in magnetic confinement fusion experiments . It has been found to be effective in raising and maintaining the ion temperature to achieve a sufficient amount of fusion reactions .

作用機序

Target of Action

Ethyliminum, also known as ICRF-154 or 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane, primarily targets eukaryotic topoisomerase II . Topoisomerase II is an essential enzyme that controls the topological states of DNA during transcription and replication.

Mode of Action

Ethyliminum acts as a catalytic inhibitor of topoisomerase II . It interacts with the enzyme to prevent the re-ligation step of the DNA cleavage-re-ligation reaction that topoisomerase II catalyzes. This leads to the accumulation of enzyme-linked DNA double-strand breaks, thereby exerting its cytotoxic effects .

Biochemical Pathways

The inhibition of topoisomerase II by Ethyliminum affects the DNA transcription and replication pathways . The accumulation of enzyme-linked DNA double-strand breaks disrupts the normal function of these pathways, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Like other bisdioxopiperazines, it is likely to have good bioavailability due to its solubility in dichloromethane/methanol (8:2), dmso, and heated methanol .

Result of Action

The primary result of Ethyliminum’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This makes it a potent agent for the treatment of various types of cancer .

Action Environment

The efficacy and stability of Ethyliminum can be influenced by various environmental factors. For instance, the formulation of the drug can affect its activity. It has been observed that making suspensions in corn oil rather than CMC can enhance the reproducibility of its effects

特性

IUPAC Name |

4-[2-(3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c15-7-3-13(4-8(16)11-7)1-2-14-5-9(17)12-10(18)6-14/h1-6H2,(H,11,15,16)(H,12,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLIGNUYGOFIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1CCN2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164579 | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

CAS RN |

1506-47-4 | |

| Record name | 4,4′-(1,2-Ethanediyl)bis[2,6-piperazinedione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1506-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QML51S42CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: ICRF-154 is a catalytic inhibitor of DNA topoisomerase II (topo II). [, , , ] Unlike topo II poisons, it does not stabilize the cleavage complex but instead inhibits the enzyme's activity at a different stage in the catalytic cycle. [, , ] This inhibition disrupts DNA topology, ultimately leading to cell cycle arrest, often in the G2/M phase, and potentially triggering apoptosis. [, , ] ICRF-154 has been shown to induce differentiation in some leukemia cell lines. []

A:

- Spectroscopic Data: Detailed spectroscopic data can be found in research publications focused on its characterization. [, ]

ANone: Specific information regarding material compatibility and stability of ICRF-154 under various conditions is limited in the provided research. Further investigation into its chemical properties and degradation pathways would be necessary.

A: ICRF-154 itself is not a catalyst but a catalytic inhibitor. It targets the enzyme topoisomerase II, inhibiting its catalytic activity essential for DNA replication and cell division. [, , ] This property makes ICRF-154 and its derivatives valuable tools in cancer research and potential therapeutics. [, , , , , , , ]

A: Yes, computational studies have been used to investigate the interaction of bisdioxopiperazines, including ICRF-154, with topoisomerase II. [] These studies have shed light on the structural basis for their inhibitory activity and have guided the development of more potent analogs.

A: The linker region connecting the two dioxopiperazine rings in bisdioxopiperazines plays a significant role in their interaction with topoisomerase II. [] Studies with ICRF-154 analogs have shown that subtle modifications in this region can affect the potency and selectivity of these compounds. [, , ]

A: Research indicates that N1-acyloxymethyl derivatives of ICRF-154 are prodrugs, likely hydrolyzed in vivo to release the active ICRF-154. [] This suggests that formulation strategies for ICRF-154 could involve creating prodrugs with improved stability, solubility, or bioavailability.

ANone: Specific SHE regulations surrounding ICRF-154 would depend on the region and specific use case (research, development, etc.). General laboratory safety practices and handling guidelines for hazardous substances should always be followed.

A: ICRF-154 exhibits a relatively short half-life in mice. [] The primary route of excretion is through the intestines. [] It shows a high plasma protein binding rate. [] These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile.

A: ICRF-154 displays potent cytotoxicity against various tumor cell lines in vitro. [, , , , , , ] In vivo, it demonstrates antitumor activity in mouse models. [, , , , , ] Further research, including clinical trials, is necessary to fully understand its therapeutic potential in humans. [, ]

A: Specific resistance mechanisms to ICRF-154 have been explored by introducing mutations in the topoisomerase II enzyme. [] The L169I mutation, in particular, confers resistance to ICRF-154. [] The potential for cross-resistance with other topoisomerase II inhibitors warrants further investigation.

A: While ICRF-154 demonstrates antitumor activity, it's important to acknowledge its potential for toxicity. [, ] Like many cancer therapies, it can cause myelosuppression and gastrointestinal side effects. [] Preclinical studies highlight the importance of carefully evaluating its safety profile. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)